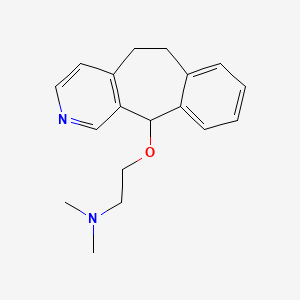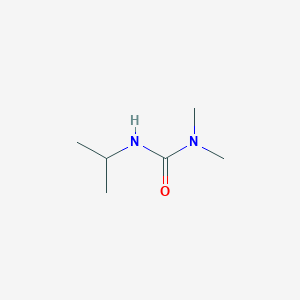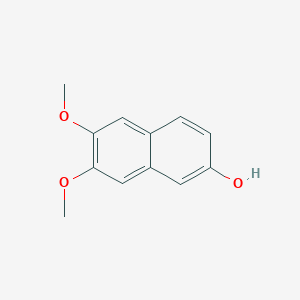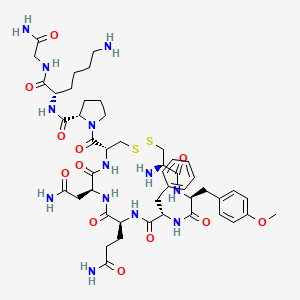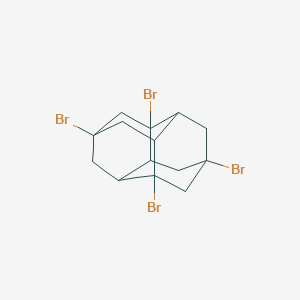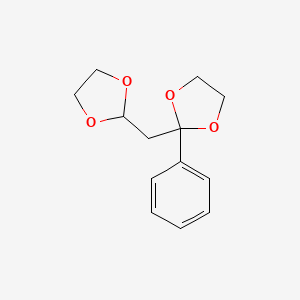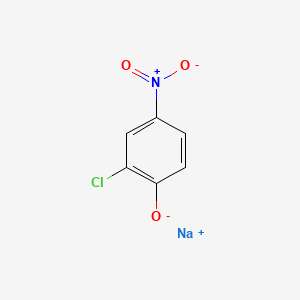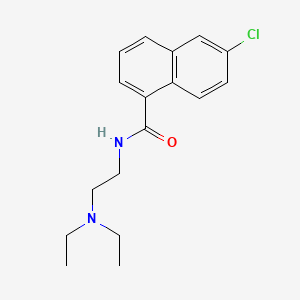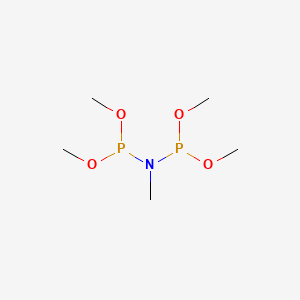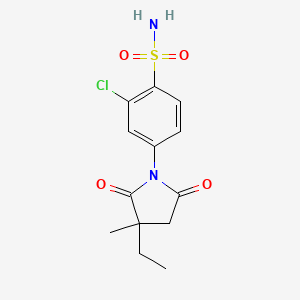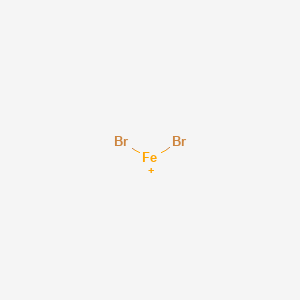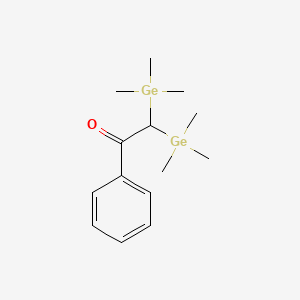
1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one is an organogermanium compound with the molecular formula C14H24Ge2O. This compound features a phenyl group attached to a central ethanone structure, which is further substituted with two trimethylgermyl groups.
準備方法
The synthesis of 1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one typically involves the reaction of phenylacetylene with trimethylgermanium chloride in the presence of a catalyst. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
化学反応の分析
1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germyl-substituted alcohols.
科学的研究の応用
1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities, including its effects on cellular processes and potential therapeutic applications.
Medicine: The compound is being investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with unique mechanisms of action.
作用機序
The mechanism of action of 1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylgermyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include the inhibition of certain enzymatic activities or the activation of specific signaling cascades, leading to the desired biological or chemical effects .
類似化合物との比較
1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one can be compared with other organogermanium compounds, such as:
Tetramethylgermane: A simpler organogermanium compound with four methyl groups attached to a central germanium atom.
Triphenylgermane: Contains three phenyl groups attached to a germanium atom, offering different reactivity and applications.
Dimethylgermanium dichloride: Features two methyl groups and two chlorine atoms attached to germanium, used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other organogermanium compounds .
特性
CAS番号 |
38860-13-8 |
|---|---|
分子式 |
C14H24Ge2O |
分子量 |
353.6 g/mol |
IUPAC名 |
1-phenyl-2,2-bis(trimethylgermyl)ethanone |
InChI |
InChI=1S/C14H24Ge2O/c1-15(2,3)14(16(4,5)6)13(17)12-10-8-7-9-11-12/h7-11,14H,1-6H3 |
InChIキー |
WOIVPRZHTPZTIN-UHFFFAOYSA-N |
正規SMILES |
C[Ge](C)(C)C(C(=O)C1=CC=CC=C1)[Ge](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


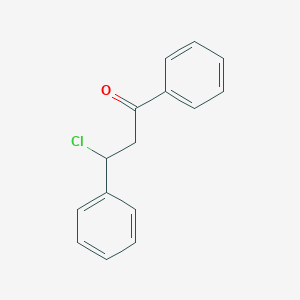
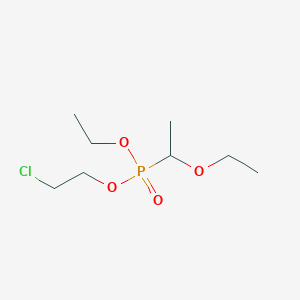
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
